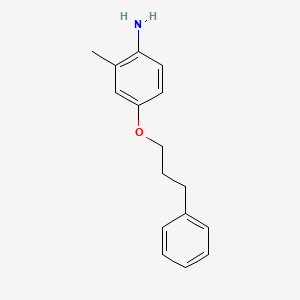

2-Methyl-4-(3-phenylpropoxy)aniline

Description

2-Methyl-4-(3-phenylpropoxy)aniline (CAS: 946742-66-1) is an aromatic amine derivative with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol. Its structure comprises an aniline core substituted with a 3-phenylpropoxy group at the para position and a methyl group at the ortho position. Classified as an irritant (Xi), it is primarily used in synthetic organic chemistry for pharmaceutical or agrochemical intermediates .

Properties

IUPAC Name |

2-methyl-4-(3-phenylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-12-15(9-10-16(13)17)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWHUOMKRAFPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-4-(3-phenylpropoxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of an appropriate aniline derivative with a phenylpropoxy group. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Scientific Research Applications

2-Methyl-4-(3-phenylpropoxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

Chloro-substituted analogs (e.g., 3-chloro-2-(3-phenylpropoxy)aniline) exhibit altered electronic properties, favoring electrophilic interactions in synthetic pathways .

Physicochemical Properties: Lipophilicity trends correlate with substituent size: butoxybenzyl and phenylpropoxy groups enhance hydrophobicity, impacting solubility and membrane permeability . The target compound’s methyl group marginally increases lipophilicity (logP ~3.2 estimated) compared to the non-methylated analog (logP ~2.8) .

Synthetic Utility :

Biological Activity

2-Methyl-4-(3-phenylpropoxy)aniline, a biphenyl derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an aniline moiety linked to a phenylpropoxy group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : The compound can bind to the active sites of specific enzymes, thereby inhibiting their function.

- Modulating Receptor Signaling : It may interact with receptors involved in various signaling pathways, influencing cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential.

Anticancer Activity

In a recent investigation published in Cancer Research, researchers explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating substantial anticancer activity compared to control treatments .

Neuroprotective Effects

A study highlighted in Journal of Neurochemistry reported that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a mechanism for its neuroprotective effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes (MIC: 32 µg/mL) | Yes (IC50: 15 µM) | Yes (ROS reduction: 40%) |

| 4-Aminoantipyrine | Moderate | Yes (IC50: 20 µM) | No |

| Phenylbutazone | Yes | Moderate | No |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.